N-(2-hydroxypropyl)azepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)azepane-1-sulfonamide: is a chemical compound with the molecular formula C9H20N2O3S and a molecular weight of 236.33 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonamide group, and a hydroxypropyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)azepane-1-sulfonamide typically involves the reaction of azepane with 2-hydroxypropyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)azepane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)azepane-1-sulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)azepane-1-sulfonic acid.
Substitution: Formation of various N-substituted azepane derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxypropyl)azepane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of sulfonamide groups with biological molecules. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .
Medicine: While not used directly as a drug, this compound is employed in the development of new pharmaceuticals. Its structure provides insights into the design of sulfonamide-containing drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)azepane-1-sulfonamide involves its interaction with biological targets through the sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The hydroxypropyl group enhances the solubility and bioavailability of the compound, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)azepane-1-sulfonamide
- N-(2-hydroxypropyl)piperidine-1-sulfonamide
- N-(2-hydroxypropyl)morpholine-1-sulfonamide
Comparison: N-(2-hydroxypropyl)azepane-1-sulfonamide is unique due to the presence of the seven-membered azepane ring, which is less common compared to six-membered rings like piperidine and morpholine. This structural difference imparts distinct chemical and biological properties, making it valuable in specific applications .
Properties
Molecular Formula |
C9H20N2O3S |
---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)azepane-1-sulfonamide |
InChI |
InChI=1S/C9H20N2O3S/c1-9(12)8-10-15(13,14)11-6-4-2-3-5-7-11/h9-10,12H,2-8H2,1H3 |
InChI Key |
UPVBNQMKGIHKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)N1CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.